![molecular formula C12H10N4 B072485 2-(o-Aminophenyl)-2H-benzotriazole CAS No. 1211-08-1](/img/structure/B72485.png)
2-(o-Aminophenyl)-2H-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(o-Aminophenyl)-2H-benzotriazole, also known as OAPBT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic aromatic compound that contains a triazole ring, which is known for its stability and reactivity. OAPBT has been studied extensively for its ability to inhibit the activity of enzymes and to act as a fluorescent probe for biological molecules.
Wirkmechanismus
The mechanism of action of 2-(o-Aminophenyl)-2H-benzotriazole is based on its ability to selectively bind to the active site of enzymes and inhibit their activity. 2-(o-Aminophenyl)-2H-benzotriazole binds to the enzyme through hydrogen bonding and hydrophobic interactions, which disrupts the enzyme-substrate complex formation and prevents the catalytic reaction from occurring. The inhibition of enzyme activity by 2-(o-Aminophenyl)-2H-benzotriazole is reversible and can be overcome by increasing the substrate concentration.
Biochemical and physiological effects:
2-(o-Aminophenyl)-2H-benzotriazole has been shown to have minimal toxicity and low cytotoxicity, making it a potential candidate for use in biological systems. It has been shown to selectively inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. 2-(o-Aminophenyl)-2H-benzotriazole has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(o-Aminophenyl)-2H-benzotriazole in lab experiments include its stability, selectivity, and low toxicity. 2-(o-Aminophenyl)-2H-benzotriazole can be easily synthesized and purified, making it a cost-effective option for research purposes. However, the limitations of using 2-(o-Aminophenyl)-2H-benzotriazole include its limited solubility in water and its potential interference with other biological molecules. 2-(o-Aminophenyl)-2H-benzotriazole also requires further optimization and testing before it can be used in clinical applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(o-Aminophenyl)-2H-benzotriazole. One potential direction is the optimization of 2-(o-Aminophenyl)-2H-benzotriazole as a drug candidate for the treatment of various diseases. Another direction is the development of biosensors and diagnostic tools based on 2-(o-Aminophenyl)-2H-benzotriazole. Further research is also needed to understand the mechanism of action of 2-(o-Aminophenyl)-2H-benzotriazole and its potential interactions with other biological molecules. Overall, 2-(o-Aminophenyl)-2H-benzotriazole has significant potential for various applications in scientific research and requires further investigation.
Synthesemethoden
The synthesis of 2-(o-Aminophenyl)-2H-benzotriazole involves the reaction of o-phenylenediamine with benzotriazole in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields 2-(o-Aminophenyl)-2H-benzotriazole as a yellow solid, which can be purified by recrystallization. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(o-Aminophenyl)-2H-benzotriazole has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for biological molecules such as proteins and nucleic acids. 2-(o-Aminophenyl)-2H-benzotriazole has been shown to selectively bind to the active site of enzymes and inhibit their activity, making it a potential drug candidate for the treatment of various diseases. It has also been used in the development of biosensors for the detection of biomolecules.
Eigenschaften
CAS-Nummer |
1211-08-1 |
---|---|
Produktname |
2-(o-Aminophenyl)-2H-benzotriazole |
Molekularformel |
C12H10N4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-(benzotriazol-2-yl)aniline |
InChI |
InChI=1S/C12H10N4/c13-9-5-1-4-8-12(9)16-14-10-6-2-3-7-11(10)15-16/h1-8H,13H2 |
InChI-Schlüssel |
WEZAEJUVUHTITP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)N2N=C3C=CC=CC3=N2 |
Kanonische SMILES |
C1=CC=C(C(=C1)N)N2N=C3C=CC=CC3=N2 |
Andere CAS-Nummern |
1211-08-1 |
Synonyme |
2-(2H-Benzotriazol-2-yl)benzenamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.